Calcium 3-aurothio-2-propanol-1-sulfonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5743-29-3 |
|---|---|
Molecular Formula |
C6H12Au2CaO8S4 |
Molecular Weight |
774.4 g/mol |
IUPAC Name |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
InChI Key |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
Related CAS |
27279-43-2 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Calcium 3 Aurothio 2 Propanol 1 Sulfonate
Historical Synthesis Routes: Gold Chloride and Thiopropanolsulfonate Reactions
The foundational chemistry for producing gold(I) thiolates such as Calcium 3-aurothio-2-propanol-1-sulfonate involves the reaction of a gold(III) salt with a suitable thiol compound. Historically, the synthesis of related medicinal gold thiolates, like sodium aurothiomalate (B1210753), set the precedent for these reactions. wikipedia.orgdrugbank.com The general process involves the reduction of Au(III) to Au(I) by the thiol, which itself is oxidized, often forming a disulfide, followed by the coordination of the gold(I) ion by the thiol ligand. nih.gov
The specific reaction for the target compound would involve a gold chloride precursor, such as chloroauric acid (HAuCl₄), and 2-hydroxy-3-mercaptopropane-1-sulfonic acid. nih.gov In this process, the thiol acts as both a reducing agent and a ligand. Computational studies on similar reactions show that the reduction of Au(III) to Au(I) is a thermodynamically favored process. nih.govstackexchange.com The reaction pathway can be complex, often proceeding through intermediate gold(I)-thiolate polymers before the final product is isolated. nih.gov The stoichiometry of the reactants is critical; a thiol-to-gold ratio of at least 2:1 is typically required to ensure the complete reduction of Au(III) to Au(I). nih.gov
The final step in forming the specific salt involves the introduction of a calcium source. This can be achieved through a salt metathesis reaction, a common strategy in inorganic synthesis for preparing specific salts of complex ions. researchgate.net For instance, after the formation of the sodium salt of the aurothio-propanol sulfonate complex, it could be reacted with a soluble calcium salt, such as calcium chloride, to precipitate the less soluble calcium salt or facilitate its isolation.
Advancements in Synthetic Approaches for Gold(I) Thiolate Complexes
Modern synthetic chemistry has introduced more controlled and versatile methods for creating gold(I) thiolate complexes and related nanomaterials. A prominent technique is the two-phase Brust-Schiffrin method, which involves the reduction of a gold salt in a water-toluene system in the presence of an alkanethiol. researchgate.netrsc.org This approach allows for the synthesis of highly stable, solution-phase gold nanoparticles or clusters capped with a thiolate monolayer.
Recent studies have focused on the direct synthesis of functionalized gold nanoparticles using specific sulfonated thiols. For example, gold nanoparticles have been successfully synthesized using 3-mercapto-1-propansulfonate (3-MPS) as a capping agent. nih.gov This one-step synthesis involves the reduction of a gold(III) salt with a strong reducing agent like sodium borohydride (B1222165) in the presence of the thiol ligand, which then stabilizes the resulting nanoparticles. acs.org This method provides excellent control over particle size and surface functionality.
Another advanced approach involves the use of polymers containing thiol and sulfonate groups to template the formation of hybrid gold nanomaterials. acs.org This method demonstrates how complex architectures can be achieved by controlling the interaction between the gold precursor and a multi-functional polymeric ligand. These advanced methods, while often focused on nanoparticles, provide powerful tools for creating well-defined gold(I) thiolate species that could be adapted for the synthesis of discrete molecular complexes like this compound.
Table 1: Comparison of Synthetic Methodologies for Gold Thiolates
| Methodology | Gold Source | Thiol Ligand | Key Features | Typical Product |
|---|---|---|---|---|
| Historical Aqueous Synthesis | Chloroauric Acid (HAuCl₄) | Water-soluble thiols (e.g., Thiomalic acid) | Thiol acts as both reductant and ligand; often forms polymeric intermediates. nih.govnih.gov | Polymeric or simple gold(I) thiolate salts. wikipedia.org |
| Brust-Schiffrin Two-Phase Synthesis | HAuCl₄ | Alkanethiols | Phase transfer of AuCl₄⁻ to organic solvent; reduction with NaBH₄. researchgate.netrsc.org | Thiol-capped gold nanoparticles. |
| Direct Nanoparticle Synthesis | HAuCl₄ | Functional thiols (e.g., 3-Mercapto-1-propansulfonate) | One-pot reduction in the presence of a stabilizing thiol ligand. nih.gov | Functionalized gold nanoparticles. nih.gov |
Derivatization Strategies and Analogue Development in Gold Thiolate Chemistry
The chemical modification of gold(I) thiolate complexes is primarily achieved through ligand exchange reactions. This post-synthetic modification is a versatile tool for introducing new functionalities and creating a diverse library of analogues from a single parent compound. The process involves reacting a pre-formed thiolate-protected gold complex or nanoparticle with a different thiol. nih.gov
The reactivity of the gold-sulfur interface allows for the displacement of the original thiolate ligand (in this case, 3-thio-2-propanol-1-sulfonate) by an incoming thiol. nih.gov The efficiency and outcome of this exchange can be influenced by several factors, including the relative bond strengths, concentrations of the thiols, and reaction conditions. This strategy allows for the systematic alteration of the compound's properties, such as solubility, stability, and biological activity, by introducing ligands with different functional groups.
For example, analogues of this compound could be developed by exchanging the parent ligand with other thiols containing different alkyl chains, aromatic groups, or functional moieties like sugars or peptides. This approach has been extensively used in the development of new gold-based therapeutic agents and functional nanomaterials. nih.gov
Purification and Isolation Techniques for Academic Research Samples
The purification and isolation of gold(I) thiolate complexes are crucial for obtaining samples of high purity for research purposes. The choice of technique depends on the nature of the product, whether it is a discrete molecular complex, a polymer, or a nanoparticle.
For molecular complexes like this compound, a common method is precipitation . After synthesis in solution, the product can be precipitated by adding a non-solvent. For instance, a white precipitate of a gold(I) thiolate derivative can be formed by adding hexane (B92381) to a reaction mixture. nih.gov The resulting solid is then typically collected by filtration and washed with appropriate solvents to remove unreacted starting materials and byproducts. researchgate.netnih.gov
In the context of synthesizing related sulfonated thiol compounds like Na-DMPS, the product is sometimes recovered from the reaction mixture by complexation with a metal salt, followed by filtration. researchgate.net
For gold nanoparticles and clusters, which are often produced as a mixture of different sizes, chromatographic techniques are essential. Size-exclusion chromatography (SEC) is frequently used to separate clusters based on their hydrodynamic volume. Additionally, polyacrylamide gel electrophoresis (PAGE) has proven effective for isolating atomically precise gold clusters with high purity, although it can be a time-consuming process.
Table 2: Common Purification Techniques for Gold(I) Thiolates
| Technique | Principle of Separation | Typical Application | Reference |
|---|---|---|---|
| Precipitation/Crystallization | Differential solubility | Isolation of molecular gold(I) thiolate complexes. | nih.gov |
| Filtration | Separation of solid precipitate from liquid solution. | Collecting the purified solid product. | researchgate.netresearchgate.net |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Purification of gold nanoclusters and polymeric species. | hodoodo.com |
| Polyacrylamide Gel Electrophoresis (PAGE) | Separation based on size and charge. | Isolation of highly monodisperse, atomically precise gold clusters. | hodoodo.com |
Advanced Structural Elucidation and Coordination Chemistry of Calcium 3 Aurothio 2 Propanol 1 Sulfonate
Gold-Sulfur Bonding and Ligand Coordination Environment
The interaction between gold and sulfur is a cornerstone of the chemistry of these complexes, forming a robust, semi-covalent bond that is crucial for the stability of self-assembled monolayers and gold nanoparticles. nih.govnih.govrsc.org In gold(I) complexes like Calcium 3-aurothio-2-propanol-1-sulfonate, the gold center typically adopts a +1 oxidation state and favors a two-coordinate, linear geometry with soft ligands such as thiolates. rsc.org This linear coordination is a hallmark of Au(I) chemistry.
The Au-S bond itself is complex, with its nature described as a resonance hybrid with both covalent Au(I)-thiolate and dispersive Au(0)-thiyl character. nih.gov For discrete gold compounds, the Au(I)-thiolate character is considered dominant. nih.gov The coordination environment around the gold(I) ion in thiolate polymers is typically a linear S-Au-S arrangement, where each gold atom is bridged by two different thiolate ligands, leading to the formation of polymeric chains. rsc.org
While the precise bond lengths and angles for this compound are not empirically documented in the reviewed literature, data from analogous thiolate-protected gold clusters and complexes provide representative values. For instance, X-ray structure determinations of various gold(I) thiolate complexes reveal Au-S bond lengths typically around 2.3 Å. rsc.org The S-Au-S bond angle in these linear arrangements often deviates slightly from a perfect 180°, with values around 170° being observed in some polymeric structures. rsc.org
| Parameter | Typical Value | Reference Complex Type |
|---|---|---|
| Au-S Bond Length | ~2.3 Å | Thiolate-Protected Gold Clusters rsc.org |
| S-Au-S Bond Angle | ~170° | Thiolate-Protected Gold Clusters rsc.org |
| Coordination Number of Au(I) | 2 | General Au(I) Thiolate Complexes rsc.org |
| Coordination Geometry | Linear | General Au(I) Thiolate Complexes rsc.org |
Stereochemical Considerations in the 2-propanol-1-sulfonate Moiety
The ligand in this compound, 3-thio-2-propanol-1-sulfonate, possesses a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydroxymethyl group (-CH₂OH), a thiomethyl group (-CH₂S-Au), a sulfomethyl group (-CH₂SO₃⁻), and a hydrogen atom. The presence of this stereocenter means the ligand can exist as two non-superimposable mirror images, or enantiomers (R and S). youtube.com
Intermolecular Interactions and Solid-State Architecture of Related Gold Complexes
The solid-state architecture of gold(I) thiolate complexes is often governed by a combination of strong coordination bonds and weaker intermolecular interactions. A particularly significant interaction in gold chemistry is the aurophilic interaction, a weak attractive force between two gold(I) ions. wikipedia.org These Au···Au interactions, with distances around 3.0 Å and energies of 7-12 kcal/mol, are comparable in strength to hydrogen bonds and play a crucial role in the aggregation and polymerization of gold complexes in the solid state. wikipedia.orgmdpi.com
In addition to aurophilicity, the 3-aurothio-2-propanol-1-sulfonate ligand offers multiple sites for hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the negatively charged oxygen atoms of the sulfonate group (-SO₃⁻) are strong hydrogen bond acceptors. These interactions, along with the coordination of the negatively charged ligands to the calcium counter-ion, would contribute significantly to the formation of a stable, three-dimensional crystal lattice.
Given the tendency of gold(I) thiolates to form polymers, it is highly probable that this compound exists as a coordination polymer rather than a discrete molecular salt. The structure of the closely related anti-arthritic drug, sodium aurothiomalate (B1210753), has been shown to be a polymer with a double helical structure where gold atoms are bridged by the thiomalate ligands. rsc.orgrsc.orgnih.gov A similar polymeric, and potentially helical, architecture stabilized by a network of coordination bonds, aurophilic interactions, and hydrogen bonds is anticipated for the title compound.
| Interaction Type | Participating Groups | Typical Distance/Energy | Structural Role |
|---|---|---|---|
| Aurophilic Interaction | Au(I) ··· Au(I) | ~3.0 Å / 7-12 kcal/mol wikipedia.org | Stabilization of polymeric chains, aggregation |
| Hydrogen Bonding | -OH, -SO₃⁻ | Variable | Cross-linking of polymer chains, lattice stabilization |
| Ionic Interaction | -SO₃⁻, Ca²⁺ | Variable | Charge balance, lattice stabilization |
Conformational Analysis and Dynamic Behavior in Solution
While specific studies on the solution behavior of this compound are not available in the reviewed literature, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating such systems. Techniques like Diffusion Ordered Spectroscopy (DOSY) can be used to determine the hydrodynamic radius of complexes in solution, providing insight into their size and aggregation state. acs.orgrsc.org Furthermore, ¹H and ¹³C NMR can reveal information about the ligand's chemical environment and the symmetry of the complex in solution. nih.govrsc.org For flexible open-chain gold(I) complexes, variable-temperature NMR has been used to study dynamic processes and quantify the energy of aurophilic interactions that may persist in solution. nih.gov
It is also known that gold(I) thiolate complexes can undergo ligand exchange reactions in solution. nih.gov The rate and mechanism of such exchanges would be influenced by the conformational flexibility of the ligand and the stability of the Au-S bond. Detailed spectroscopic analysis would be required to understand the specific conformational preferences and dynamic processes of this compound in a solution environment.
Bioinorganic Chemistry of Calcium 3 Aurothio 2 Propanol 1 Sulfonate
Interactions with Biological Thiols and Selenols: Protein-Gold(I)-Thiolate/Selenolate Complex Formation
The bioinorganic chemistry of gold(I) complexes like Calcium 3-aurothio-2-propanol-1-sulfonate is dominated by the high affinity of the soft gold(I) metal center for soft biological donors. Gold(I) compounds exhibit a pronounced preference for binding to free thiol (cysteine) and selenol (selenocysteine) groups within proteins. nih.gov This high selectivity means that gold(I) has a scarce tendency to coordinate with other protein side chains, making cysteine and selenocysteine (B57510) the primary targets for metallation. nih.gov
Upon introduction into a biological system, the gold(I) center from the parent compound can coordinate strongly to these exposed protein residues, forming stable protein-Au(I)-thiolate or protein-Au(I)-selenolate adducts. nih.gov This process is not merely simple binding; it involves a ligand exchange reaction where the original 3-aurothio-2-propanol-1-sulfonate ligand is displaced by the protein's sulfhydryl or selenohydryl group.
The interaction with selenocysteine is particularly noteworthy. While sulfur is a strong ligand for gold, selenium's even greater nucleophilicity often leads to faster reaction kinetics. nih.gov Studies on gold-based drugs like auranofin, a structural analog, show that they inhibit selenocysteine-containing enzymes, such as thioredoxin reductase, more effectively than non-selenium-containing enzymes. nih.gov This enhanced reactivity is attributed to the kinetic favorability of the selenolate anion in displacing the original gold ligands, rather than a significantly higher thermodynamic affinity of selenium for gold compared to sulfur. nih.gov The reaction is believed to proceed through a transient, unstable three-coordinate gold(I) intermediate. nih.gov
The general selectivity for these residues can be summarized as follows:
| Target Residue | Relative Affinity for Gold(I) | Kinetic Reactivity | Biological Implication |
| Selenocysteine (-SeH) | Very High | Fast | Primary target for inhibition of selenoenzymes like thioredoxin reductase. nih.gov |
| Cysteine (-SH) | High | Moderate | Major binding site on proteins like serum albumin and other enzymes. nih.gov |
| Other Residues | Low / Negligible | Slow / None | Generally not involved in direct coordination with gold(I). nih.gov |
This selective metallation of specific amino acid residues is the foundational step for the compound's mechanism of action, leading to the alteration of protein structure and function.
Ligand Exchange Dynamics and Their Mechanistic Implications in Biological Systems
Gold(I)-thiolate drugs, including this compound, are generally considered prodrugs. Their biological activity is not exerted by the administered molecule itself but by the reactive species formed after in vivo transformations. The central mechanism governing this activation is ligand exchange. nih.gov The sulfur-bound ligand in the parent compound is exchanged for endogenous thiols or selenols, such as those on serum albumin or the target enzymes. nih.gov
The process can be conceptualized as follows: [Au(SR)] + R'-SH ⇌ [Au(SR')] + R-SH Where [Au(SR)] is the administered drug and R'-SH is a biological thiol.
Studies with related gold(I) compounds have shown that upon reaction with proteins like albumin, the original thiol ligand is readily released. nih.gov This exchange is crucial because it transports the reactive "Au+" moiety to its ultimate biological targets. The dynamics of this exchange are influenced by several factors, including the relative concentrations of biological thiols and the stability of the initial gold-thiol bond.
The mechanistic implications of these ligand exchange dynamics are profound:
Transport and Distribution: High concentrations of albumin in the blood, with its free cysteine residue (Cys34), make it a primary transport vehicle for gold. The gold(I) is carried as an albumin-gold(I)-thiolate complex.
Activation and Targeting: The lability of the gold-ligand bond allows for the transfer of gold from transport proteins to target enzymes that have a higher affinity or are kinetically more reactive, particularly selenoenzymes. nih.gov
Formation of Polymeric Species: In some environments, gold(I) can form bridged polynuclear complexes with thiolates, which may have different reactivity profiles.
The entire process is a dynamic equilibrium, with gold(I) being passed between various biological sulfhydryl and selenohydryl groups until it reaches a thermodynamically stable or kinetically trapped site where it can exert its biological effect.
Coordination with Other Biomolecules: Nucleotides, Carbohydrates, and Lipids
While the primary targets for gold(I) thiolates are proteins, the potential for interaction with other classes of biomolecules has been investigated, though data for this compound specifically is scarce.
Nucleotides and DNA: Research on analogous gold(I) complexes suggests that direct interaction with DNA is unlikely for bulky thiolate compounds. nih.gov For instance, the well-studied drug auranofin, which features a large thioglucose ligand, does not appear to interact with plasmid DNA under experimental conditions. nih.gov This lack of interaction is attributed to the stable gold-sulfur bond and the steric hindrance from the bulky ligand, which prevents the gold center from coordinating with the phosphate (B84403) backbone or nucleotide bases of DNA. nih.gov However, simpler gold(I) complexes without these bulky ligands have been shown to bind to DNA, indicating that certain coordinating ligands can be exchanged for binding sites on the nucleic acid. nih.gov Given the structure of this compound, a significant direct interaction with DNA is not anticipated.
Carbohydrates: Beyond the thiosugar ligand of auranofin, there is limited evidence of specific, direct coordination of gold(I) complexes to free carbohydrates in biological systems. The 3-aurothio-2-propanol-1-sulfonate ligand itself contains a hydroxyl group, but the dominant interaction of the complex remains the Au-S bond.
Lipids: The interaction of gold complexes with lipids is not well-documented. Lipophilicity can influence the distribution of a drug, and some custom-designed lipophilic gold complexes have been explored for their anti-cancer properties, suggesting they may interact with cellular membranes. rsc.org However, the sulfonate group (-SO3-) on this compound confers significant water solubility, making extensive interaction with the lipid bilayers of cell membranes less probable.
Influence of Calcium Ion on Gold Complex Stability and Reactivity in Biological Contexts
In the solid state, the calcium ion (Ca²⁺) in this compound serves as a counter-ion, balancing the charge of two anionic [Au-S-CH₂(CHOH)-CH₂-SO₃]⁻ moieties. In aqueous solution, the salt is expected to dissociate. However, the role of calcium may extend beyond that of a simple spectator ion.
While direct research on the calcium ion's influence in this specific biological context is not available, principles from coordination chemistry provide potential insights. In non-biological systems, such as gold ore processing, calcium ions have been shown to form coordination complexes with gold-containing anions, such as aurocyanide [Au(CN)₂]⁻. saimm.co.zaresearchgate.net The formation of a calcium aurocyanide complex is reported to be more stable than the corresponding sodium or potassium complexes, affecting the solubility and adsorption properties of the gold species. researchgate.net
Extrapolating this principle, it is plausible that the calcium ion could interact with the negatively charged sulfonate (-SO₃⁻) groups of the aurothiopropanol sulfonate ligand in solution. This could lead to the formation of ion pairs or more complex solution structures.
Potential Roles of the Calcium Ion:
| Potential Effect | Mechanistic Hypothesis | Supporting Principle |
| Solubility & Stability | The Ca²⁺ ion may form an ion pair with the sulfonate groups, potentially influencing the compound's solubility and stability in solution prior to ligand exchange. | In other systems, calcium forms stable complexes with gold-containing anions, altering their physical properties. researchgate.net |
| Structural Influence | The divalent nature of Ca²⁺ could bridge two gold complex anions, potentially influencing their presentation to biological targets. | Calcium is a well-known biological secondary messenger and plays structural roles by cross-linking anionic sites in proteins and polysaccharides. taylorfrancis.com |
| Reactivity Modulation | By transiently associating with the ligand, the calcium ion could subtly alter the electronic properties of the gold-sulfur bond, though this effect is likely minor. | There is no direct evidence for this in the literature for gold drugs. |
Ultimately, after the initial ligand exchange reaction with biological thiols, the calcium ion would enter the body's general pool of calcium and is unlikely to play a direct role in the subsequent biochemistry of the gold(I) center. taylorfrancis.com
Mechanistic Studies on the Biological Activities of Calcium 3 Aurothio 2 Propanol 1 Sulfonate
Modulation of Enzymatic Activity through Gold-Protein Interactions
The interaction of gold compounds with proteins is a cornerstone of their mechanism of action. Gold(I) complexes have a high affinity for soft bases and nucleophiles, such as the thiolate and thioether sulfur atoms found in cysteine and methionine residues of proteins. researchgate.net This reactivity allows them to modulate the function of various enzymes critical to cellular processes.
Inhibition of Cysteine- and Selenocysteine-Containing Enzymes
Calcium 3-aurothio-2-propanol-1-sulfonate, known in many studies as auranofin, is a potent inhibitor of enzymes containing cysteine and particularly selenocysteine (B57510) residues. dntb.gov.ua The high affinity of gold for selenium is a key factor in its potent inhibitory action. dntb.gov.ua The primary target in this class is thioredoxin reductase (TrxR), a selenoenzyme crucial for maintaining cellular redox balance. nih.govfrontiersin.org Inhibition of TrxR by auranofin leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and promoting apoptosis. nih.govnih.gov
Studies have demonstrated that auranofin inhibits both cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases. nih.gov The inhibition of TrxR is considered a primary mechanism for the anticancer and antimicrobial effects of auranofin. nih.govfrontiersin.org For instance, auranofin has been shown to inhibit TrxR from various organisms with IC50 values in the nanomolar to low micromolar range. nih.gov
Table 1: Inhibitory Activity of Auranofin on Thioredoxin Reductase (TrxR)
| Cell Line/Organism | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Bovine filarial parasite Setaria cervi | Thioredoxin Reductase | Not specified, but effective at 20 µM | nih.gov |
| Human breast cancer cells (MDA-MB-231) | Thioredoxin Reductase 1 (TrxR1) | ~2-5 µM | nih.gov |
| Human breast cancer cells (BT549) | Thioredoxin Reductase 1 (TrxR1) | 4.17 µM | nih.gov |
| Rat liver mitochondria | Mitochondrial Thioredoxin Reductase | ~20 nM | nih.gov |
Note: IC50 values can vary depending on the experimental conditions.
Impact on Protein Tyrosine Phosphatases (e.g., LYP, PTP1B)
Protein tyrosine phosphatases (PTPs) are crucial regulators of signaling pathways, and their dysregulation is implicated in various diseases. While extensive research has focused on developing inhibitors for PTPs like Lymphoid Tyrosine Phosphatase (Lyp) and Protein Tyrosine Phosphatase 1B (PTP1B), specific quantitative data on the direct inhibition of LYP and PTP1B by this compound (auranofin) is limited in the available literature. researchgate.netnih.govresearchgate.netnih.govmdpi.com
However, one study has shown that auranofin can suppress the activity of PTP-PEST (PTPN12), another protein tyrosine phosphatase, in the context of myocardial ischemia/reperfusion injury. capes.gov.br The study suggests that auranofin's therapeutic effect in this model may be mediated through the PTP-PEST-ErbB-2 signaling axis. capes.gov.br This finding indicates that the scope of PTP inhibition by auranofin may be broader than currently understood, though further research is needed to determine its specific effects on LYP and PTP1B.
Cellular Pathway Modulation and Signal Transduction Interventions
The biological effects of this compound extend to the modulation of complex cellular pathways and signal transduction networks, particularly those involved in immune responses and inflammation.
Effects on Immune Responses: T-Cell Differentiation and Cytokine Expression
This compound (auranofin) has been shown to modulate T-cell activation and differentiation. nih.gov A key mechanism is its ability to inhibit the production of interleukin-12 (B1171171) (IL-12) by macrophages and dendritic cells. nih.gov IL-12 is a critical cytokine that promotes the differentiation of T helper 1 (Th1) cells, which are associated with inflammatory responses. nih.govdntb.gov.ua By inhibiting IL-12, auranofin effectively deviates the immune response from a pro-inflammatory Th1 pathway towards a Th2 pathway, which is characterized by the production of anti-inflammatory cytokines like IL-4. nih.gov This shift in the Th1/Th2 balance is believed to contribute significantly to the anti-rheumatic effects of the compound. nih.govnih.gov Furthermore, studies have indicated that auranofin treatment can increase the turnover of CD4+ T-cell subsets. nih.gov
Investigations into Anti-inflammatory Mechanisms in vitro
The anti-inflammatory properties of this compound (auranofin) are well-documented and are mediated through multiple in vitro mechanisms. Auranofin has been demonstrated to inhibit the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), in macrophages stimulated by various agents. researchgate.net The inhibition occurs at the level of mRNA induction, suggesting an effect on common signal transduction steps. researchgate.net Additionally, auranofin has been shown to reduce the expression of IL-6 and inhibit the NF-κB signaling pathway, a central regulator of inflammation. nih.gov
Table 2: In Vitro Anti-inflammatory Effects of Auranofin
| Cell Type | Stimulus | Inhibited Cytokine/Mediator | Concentration Range | Reference |
|---|---|---|---|---|
| Mouse Macrophages | Zymosan, LPS, Bacteria | IL-1β, TNF-α | 0.1-3 µM | researchgate.net |
| RAW 264.7 Macrophages | Not specified | TNF-α, IL-1β, IL-6, Nitric Oxide, PGE2 | 2.5-20 µM |
Elucidation of Antimicrobial Mechanisms of Action in Preclinical Models
Recent research has highlighted the potent antimicrobial activity of this compound (auranofin) against a range of pathogens, including multidrug-resistant bacteria. nih.gov The antimicrobial mechanism is believed to be multifactorial, involving the inhibition of bacterial thioredoxin reductase, which disrupts redox homeostasis and increases oxidative stress. nih.gov Preclinical studies have established the Minimum Inhibitory Concentrations (MICs) of auranofin against various bacterial species. It has shown particularly strong activity against Gram-positive bacteria. researchgate.net
Table 3: Antimicrobial Activity of Auranofin in Preclinical Models
| Bacterial Species | Strain Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 0.03 | researchgate.net |
| Enterococcus faecium | Gram-positive | 0.12 | researchgate.net |
| Acinetobacter baumannii | Gram-negative | 32 | researchgate.net |
| Escherichia coli | Gram-negative | 16 | researchgate.net |
| Burkholderia mallei | Gram-negative | 0.25-1 | |
| Burkholderia pseudomallei | Gram-negative | 64 |
Note: MIC values can vary between different strains and testing methodologies.
Exploration of Antineoplastic Mechanisms in Cellular Models
Extensive searches of publicly available scientific literature did not yield specific studies detailing the antineoplastic mechanisms of this compound in cellular models. While the role of intracellular calcium signaling in cancer cell proliferation and apoptosis is a recognized area of research, with aberrant calcium signaling being implicated in tumorigenesis, no research directly investigates the effects of this specific gold-containing compound. nih.gov
General research has highlighted that modulating intracellular calcium concentrations can be a strategy for anticancer drugs. nih.gov For instance, some therapeutic agents function by inducing a sustained increase in intracellular calcium, which can trigger apoptosis in cancer cells. nih.gov However, there is no available data to suggest that this compound has been evaluated for such properties.
Interactions with Intracellular Targets Beyond Enzymes (e.g., IL-17 Receptor A Antigen)
There is no scientific evidence available in the public domain regarding the interaction of this compound with the Interleukin-17 (IL-17) Receptor A antigen. The IL-17 receptor family plays a crucial role in inflammatory and autoimmune responses. nih.gov The interaction with its ligand, IL-17, triggers downstream signaling pathways that regulate the expression of various inflammatory mediators. nih.gov
Studies have shown that calcium signaling, in a broader sense, can be linked to the expression of IL-17 in lymphocytes. For example, the Orai1 calcium channel is involved in the activation of T helper 17 (Th17) cells, which are the primary producers of IL-17. nih.gov Blockade of this channel can attenuate IL-17-mediated inflammation. nih.gov Nevertheless, these findings are general to calcium signaling and are not specific to the direct interaction of this compound with the IL-17 receptor.
Role in Oxidative Stress and Redox Homeostasis in Biological Systems
No specific studies were found that investigate the role of this compound in oxidative stress and redox homeostasis. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates, is implicated in various pathological conditions. nih.gov
Intracellular calcium homeostasis is closely linked with oxidative stress. For instance, an increase in intracellular calcium can lead to an increase in ROS production. nih.gov Conversely, oxidative stress can also disrupt intracellular calcium signaling. While these general principles are well-established, the specific effects of this compound on these processes have not been documented in the available literature.
Data Tables
Preclinical Research Models and Mechanistic Insights
In Vitro Cellular Studies on Calcium 3-Aurothio-2-propanol-1-sulfonate
Cell Culture Models for Inflammatory Response Studies
The in vitro effects of gold compounds on inflammatory responses have been a subject of significant research, particularly focusing on their interactions with key immune cells such as macrophages. While direct studies on this compound are limited, research on related gold-containing compounds, such as aurothiomalate (B1210753) and auranofin, provides valuable insights into the potential mechanisms.
Macrophage cell lines, such as RAW264.7, are commonly employed to model inflammatory processes. uow.edu.au Studies have shown that gold compounds can modulate the production of inflammatory mediators in these cells when stimulated with agents like lipopolysaccharide (LPS). uow.edu.au For instance, the gold(I) compound auranofin has demonstrated a significant ability to decrease the production of reactive nitrogen species (RNS) and reactive oxygen species (ROS), which are key components of the inflammatory cascade. uow.edu.au Furthermore, auranofin has been shown to reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor (TNF) and interleukin-10 (IL-10), by LPS-stimulated macrophages. uow.edu.au In contrast, aurothiomalate showed minimal to no significant effect on RNS and ROS production under similar conditions, although it did have a minor impact on IL-10 production. uow.edu.au
Gold nanoparticles (AuNPs) have also been investigated for their anti-inflammatory properties. In murine macrophage models, AuNPs supported on metal oxides like titanium dioxide (Au/TiO₂) and zirconium dioxide (Au/ZrO₂) have been shown to possess anti-inflammatory effects. nih.gov Specifically, Au/TiO₂ was effective in reducing the levels of both TNF-α and IL-1β, while Au/ZrO₂ had a more pronounced effect on decreasing IL-1β. nih.gov The anti-inflammatory effects of gold compounds may be linked to their antioxidant properties and their ability to interfere with signaling pathways that lead to the production of inflammatory cytokines. nih.govdovepress.com
The table below summarizes the observed effects of different gold compounds on inflammatory markers in macrophage cell culture models.
| Gold Compound/Material | Cell Line | Inflammatory Stimulus | Key Findings |
| Auranofin | RAW264.7 | LPS | Decreased RNS, ROS, IL-10, and TNF production. uow.edu.au |
| Aurothiomalate | RAW264.7 | LPS | Little to no effect on RNS and ROS; small effect on IL-10. uow.edu.au |
| Gold Nanoparticles (AuNPs) | RAW264.7 | LPS | Small effect on TNF production. uow.edu.au |
| Au/TiO₂ Nanoparticles | Murine Peritoneal Macrophages | LPS | Reduced concentration of TNF-α and IL-1β. nih.gov |
| Au/ZrO₂ Nanoparticles | Murine Peritoneal Macrophages | LPS | Ineffective on TNF-α; pronounced reduction of IL-1β. nih.gov |
Mechanistic Investigations in Cancer Cell Lines
A growing body of research has explored the potential of gold-based compounds as anticancer agents. These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms that are often distinct from traditional platinum-based chemotherapy drugs like cisplatin. mdpi.comnih.gov While specific studies on this compound are not extensively documented in publicly available literature, the broader class of gold(I) and gold(III) complexes has been shown to induce cancer cell death through multiple pathways.
One of the primary mechanisms of action for many gold compounds is the induction of apoptosis, or programmed cell death. nih.govmdpi.com This can be triggered through direct mitochondrial damage. nih.govuky.edu Unlike cisplatin, which primarily targets cellular DNA, many gold(I) complexes are thought to exert their cytotoxic effects through DNA-independent mechanisms, showing a weaker binding affinity to DNA. mdpi.comnih.gov Instead, they are known to interact with proteins, particularly those containing thiol and selenol groups. mdpi.com
Key molecular targets for cytotoxic gold compounds include:
Thioredoxin Reductase (TrxR): This enzyme is a crucial component of the cellular antioxidant system and is a known target for the gold(I) compound auranofin. nih.gov Inhibition of TrxR can lead to increased oxidative stress within the cancer cell, ultimately triggering apoptosis.
Proteasome: Some gold(III) dithiocarbamates have been shown to inhibit the proteasome, a cellular complex responsible for degrading unwanted or damaged proteins. nih.gov Inhibition of the proteasome can disrupt cellular homeostasis and lead to cell death.
Mitochondrial Function: Several gold complexes have been found to perturb mitochondrial physiology by disrupting the electron transport chain, depolarizing the mitochondrial membrane, increasing the production of reactive oxygen species (ROS), and depleting mitochondrial DNA. uky.edu
Kinases and Transcription Factors: Gold compounds can also interfere with specific kinases and transcription factors involved in cancer cell proliferation and survival. mdpi.com
The table below outlines the mechanistic insights gained from studies of various gold compounds in different cancer cell lines.
| Gold Compound Family | Cancer Cell Line(s) | Primary Mechanism(s) of Action |
| Gold(I) Complexes (e.g., Auranofin) | Various human tumor cell lines | Inhibition of thioredoxin reductase, induction of mitochondrial-mediated apoptosis. nih.gov |
| Gold(III) Porphyrins | Various human tumor cell lines | Influence on apoptotic proteins like MAPKs and Bcl-2. nih.gov |
| Gold(III) Dithiocarbamates | Various human tumor cell lines | Proteasome inhibition. nih.gov |
| Gold(III) Complexes | Human tumor cell lines (including cisplatin-resistant) | Potential DNA binding and alteration of DNA conformation. nih.gov |
Antimicrobial Efficacy and Mechanism in Microbial Cultures
Gold-based compounds have demonstrated notable antimicrobial properties, presenting a potential avenue for the development of new therapeutic agents against bacterial and fungal infections. nih.gov The antimicrobial action of gold compounds, including those related to this compound, is multifaceted and can vary depending on the specific compound and the target microorganism.
The primary mechanisms of antimicrobial action for gold nanoparticles and ionic gold complexes involve disruption of the bacterial cell membrane and interference with essential cellular processes. mdpi.comnih.gov Gold nanoparticles can electrostatically adsorb to the bacterial membrane, leading to the formation of pores and subsequent cell death. mdpi.com Once inside the bacterial cell, gold nanoparticles have been shown to reduce adenosine (B11128) triphosphate (ATP) levels, thereby impairing cellular metabolism. mdpi.comnih.gov They can also interfere with the function of ribosomes, which are essential for protein synthesis. nih.gov
The effectiveness of gold nanoparticles as antimicrobial agents is influenced by factors such as their size and concentration. nih.gov Smaller nanoparticles generally exhibit enhanced antibacterial activity due to their larger surface-area-to-volume ratio, which facilitates better penetration into bacterial cells. nih.gov
The structural differences between Gram-positive and Gram-negative bacteria also influence their susceptibility to gold compounds. Gram-positive bacteria possess a thicker peptidoglycan layer in their cell wall, which can make them more resistant to the action of some gold nanoparticles compared to Gram-negative bacteria. nih.gov
The table below summarizes the key antimicrobial mechanisms of gold compounds.
| Gold-Based Agent | Target Microorganism(s) | Antimicrobial Mechanism(s) |
| Gold Nanoparticles | Gram-positive and Gram-negative bacteria | Disruption of cell membrane integrity, reduction of ATP levels, inhibition of ribosome function. mdpi.comnih.gov |
| Ionic Gold Complexes | Bacteria | Interaction with cellular components, leading to inhibition of metabolic processes. |
In Vivo Animal Models for Mechanistic Elucidation of Gold-Induced Immunological Disorders
Genetic Susceptibility Loci (Atps1, Atps2, Atps3) and Autoimmunity Induction in Rodents
The induction of autoimmune responses by gold compounds has been demonstrated to be under strong genetic control, a phenomenon extensively studied in murine models. nih.govresearchgate.net These studies have revealed that the genetic background of the host plays a critical role in determining susceptibility to gold-induced autoimmunity. While the specific genetic loci designated as Atps1, Atps2, and Atps3 are not explicitly detailed in the available literature, the overarching principle of genetic predisposition, particularly the influence of the Major Histocompatibility Complex (MHC), is well-established. nih.govnih.gov
Research using different inbred mouse strains has shown that exposure to gold compounds, such as gold sodium thiomalate (GSTM), can lead to strain-dependent lymphoproliferation and the production of autoantibodies. nih.govresearchgate.net A key finding is the MHC-restricted autoantibody response targeting the nucleolar protein fibrillarin. nih.govnih.gov This response is particularly prominent in mice carrying the H-2s haplotype. nih.govnih.gov For instance, A.SW (H-2s) mice develop anti-fibrillarin autoantibodies following gold treatment, whereas the congenic A.TL (H-2tl) strain, which differs in the H-2 complex, does not produce these specific autoantibodies but instead develops other types of antinuclear antibodies (ANA). nih.govdiva-portal.org
These findings highlight that the MHC genotype is a crucial determinant of the specific autoimmune phenotype that develops in response to gold exposure. The differential responses observed in genetically distinct but related mouse strains provide a powerful tool for dissecting the genetic basis of environmentally triggered autoimmunity. The term "Atps" likely refers to "AuroThioPropanoSulfonate," indicating a conceptual framework for loci controlling the response to this class of compounds, with the MHC being a primary candidate for such a locus.
The table below illustrates the differential autoimmune responses to gold compounds in genetically distinct mouse strains.
| Mouse Strain | H-2 Haplotype | Autoimmune Response to Gold Compounds | Reference(s) |
| A.SW | H-2s | Induction of anti-nucleolar antibodies (ANoA) targeting fibrillarin. | nih.govnih.gov |
| A.TL | H-2tl | Induction of antinuclear antibodies (ANA) with homogenous and/or fine speckled staining patterns; no anti-fibrillarin antibodies. | nih.govdiva-portal.org |
| SJL | H-2s | Induction of anti-fibrillarin autoantibodies. | nih.gov |
| A.TH | H-2s | Induction of anti-fibrillarin autoantibodies. | nih.gov |
Elucidating Mechanisms in Experimental Autoimmune Encephalomyelitis Models
Studies have shown that the presence of metallic gold can significantly slow the progression of EAE in rats. nih.govau.dk In one study, the bilateral injection of gold particles into the lateral ventricles of Lewis rats prior to EAE induction resulted in a statistically significant reduction in weight loss, a key indicator of disease severity. nih.govau.dk Histological analysis of the brain stems of these gold-treated animals revealed reduced apoptotic cell death, despite the presence of massive inflammatory infiltration. nih.govau.dk This suggests that gold may exert a neuroprotective effect, mitigating some of the cellular damage associated with the autoimmune attack.
Furthermore, gold treatment in the EAE model has been associated with an upregulation of glial fibrillary acidic protein (GFAP)-positive reactive astrocytes and an increase in the number of neuronal stem cells migrating from the subventricular zone. nih.govau.dk This indicates that gold may also promote endogenous repair mechanisms within the central nervous system. The neuroprotective proteins Metallothionein-1 and -2 were also found to be upregulated in the corpus callosum of gold-treated animals. au.dk
More recent research has explored the use of gold nanoparticles (GNPs) in the EAE model. Anti-Caspr-conjugated GNPs have been shown to decrease the severity of MS symptoms, reduce demyelination and immune cell infiltration in the spinal cord, and increase the number of regulatory T cells. nih.gov These findings suggest that gold-based therapies can modulate the immune response and promote a more tolerogenic environment.
The table below summarizes the key findings from studies using gold-based interventions in the EAE model.
| Gold-Based Intervention | Animal Model | Key Mechanistic Findings | Reference(s) |
| Metallic Gold Particles | Lewis Rat EAE Model | Slowed disease progression (reduced weight loss), decreased apoptotic cell death in the brain stem, increased astrogliosis, and enhanced neurogenesis. | nih.govau.dk |
| Anti-Caspr-conjugated Gold Nanoparticles | C57BL/6 Mouse EAE Model | Decreased disease severity, reduced demyelination and immune cell infiltration, increased regulatory T cells, and reduced levels of pro-inflammatory cytokines IFN-ɣ and IL-17. | nih.gov |
Pharmacokinetic and Biodistribution Studies in Preclinical Models (Focused on Mechanisms and Pathways)
While specific pharmacokinetic and biodistribution data for this compound in preclinical models are not extensively documented in publicly available literature, the behavior of related injectable gold compounds, such as gold sodium thiomalate, provides significant insights into the likely in vivo pathways. Studies on these analogous compounds reveal characteristic patterns of absorption, distribution, metabolism, and excretion for gold-based therapeutics.
Following parenteral administration, gold compounds are rapidly absorbed and become extensively bound to plasma proteins, particularly albumin. nih.gov This protein binding is a critical determinant of the subsequent distribution and clearance of the gold species. The dynamic equilibrium of gold between cellular and serum compartments in the blood is a key aspect of its pharmacokinetics. nih.gov For instance, after intravenous administration, some gold compounds show a significant association with cellular elements in the early phase. nih.gov
The distribution of parenterally administered gold is widespread throughout the body, with a notable predilection for tissues of the reticuloendothelial system, as well as the kidneys and adrenal cortex. nih.govnih.gov The highest concentrations of gold are typically found in these tissues. The liver and spleen are major sites of accumulation for gold nanoparticles, a related class of gold-based materials. nih.gov Animal studies have shown that the specific chemical form of the gold compound can influence its affinity for different organs. nih.gov
The elimination of injectable gold compounds is a prolonged process. nih.gov The primary route of excretion for compounds like gold sodium thiomalate is through the kidneys into the urine, accounting for a significant portion of the eliminated dose. nih.govnih.govnih.gov A smaller fraction is excreted via the feces, which is likely a result of biliary secretion. nih.gov The long retention time in the body is reflected by a multiphasic decay pattern in plasma gold concentrations and a long disposition half-life. nih.govnih.gov
Interactive Table: Representative Pharmacokinetic Parameters of Injectable Gold Compounds in Preclinical Models
| Parameter | Value | Species | Compound | Citation |
| Disposition Half-Life | ~12.5 days | Male Humans | Gold Sodium Thiomalate | nih.gov |
| Peak Serum Concentration | 4-8 mg/L | Humans | Gold Sodium Thiomalate | nih.gov |
| Time to Peak Serum Concentration | ~2 hours | Humans | Gold Sodium Thiomalate | nih.gov |
| Protein Binding | High | Humans | Injectable Gold Compounds | nih.gov |
Interactive Table: Representative Tissue Distribution of Gold Following Parenteral Administration in Preclinical Models
| Tissue | Relative Gold Concentration | Species | Compound Type | Citation |
| Reticuloendothelial System | High | Humans/Animals | Injectable Gold Compounds | nih.govnih.gov |
| Kidneys | High | Humans/Animals | Injectable Gold Compounds | nih.govnih.gov |
| Adrenal Glands | High | Humans/Animals | Injectable Gold Compounds | nih.govnih.gov |
| Liver | Moderate to High | Humans/Animals | Injectable Gold Compounds | nih.govnih.gov |
| Spleen | Moderate to High | Humans/Animals | Injectable Gold Compounds | nih.gov |
| Bone Marrow | Moderate | Humans/Animals | Injectable Gold Compounds | nih.gov |
| Skin | Moderate | Humans/Animals | Injectable Gold Compounds | nih.gov |
Mechanistically, the cellular uptake and intracellular trafficking of gold compounds are complex processes. Gold (I) and gold (III) compounds have been shown to interact with various biological molecules, affecting processes such as glucose metabolism and mitochondrial function. nih.gov The inhibition of enzymes and modulation of cellular signaling pathways are thought to be key aspects of their mechanism of action. wikipedia.org For instance, gold compounds can inhibit aquaporin function, thereby affecting water and glycerol (B35011) transport across cell membranes. rsc.org
Advanced Analytical Techniques for Calcium 3 Aurothio 2 Propanol 1 Sulfonate Research
Spectroscopic Methods for Structural Characterization in Complex Matrices (e.g., Raman, UV-Vis, NMR, XPS)
Spectroscopic techniques are indispensable for elucidating the molecular structure of Calcium 3-aurothio-2-propanol-1-sulfonate and confirming its identity within complex environments.
Raman Spectroscopy: This technique provides detailed information about the vibrational modes of the molecule, offering a molecular fingerprint. For this compound, Raman spectroscopy is particularly useful for identifying the gold-sulfur (Au-S) bond, with expected characteristic peaks in the low-frequency region (200-400 cm⁻¹). researchgate.net The aliphatic C-S and S-O stretching vibrations of the sulfonate group, and the C-C and C-H vibrations of the propanol (B110389) backbone can also be clearly identified. olemiss.edu In studies involving gold nanoparticles, Surface-Enhanced Raman Spectroscopy (SERS) can be employed, using the plasmon resonance of the nanoparticles to dramatically enhance the Raman signal of the adsorbed molecule, allowing for detection at very low concentrations. acs.orgnih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is primarily used to study the electronic transitions within the molecule. The aurothio moiety (-S-Au) is expected to exhibit a characteristic absorption band. This technique is especially valuable when studying the compound's interaction with gold nanoparticles, as the formation of the Au-S bond on the nanoparticle surface leads to a shift in the surface plasmon resonance (SPR) peak of the nanoparticles, which can be monitored to understand binding kinetics and stability. azonano.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure of the organic ligand, 3-thio-2-propanol-1-sulfonate. The spectra would provide precise information on the chemical environment of each proton and carbon atom, allowing for unambiguous verification of the propanol backbone and the positions of the thiol and sulfonate groups. While direct detection of the gold-bound sulfur is not typical, changes in the chemical shifts of the carbon and proton atoms adjacent to the sulfur atom upon binding to gold can provide indirect evidence of the Au-S bond formation. acs.org
Table 1: Illustrative Spectroscopic Data for this compound
| Technique | Region / Nucleus | Expected Signal / Chemical Shift (δ) | Assignment |
|---|---|---|---|
| Raman | 250 - 400 cm⁻¹ | ~280 cm⁻¹ | Au-S Stretch |
| 600 - 800 cm⁻¹ | ~650 cm⁻¹ / ~750 cm⁻¹ | C-S Stretch / S-O Stretch | |
| 1000 - 1200 cm⁻¹ | ~1050 cm⁻¹ | SO₃⁻ Symmetric Stretch | |
| UV-Vis | 200 - 400 nm | ~290 nm | S-Au Charge Transfer |
| ¹H NMR | 1.0 - 4.0 ppm | Multiplets | Propanol backbone protons (-CH₂-, -CH-) |
| ¹³C NMR | 20 - 80 ppm | Multiple peaks | Propanol backbone carbons |
| XPS | Au 4f₇/₂ | ~84.0 eV / ~85.0 eV | Au(0) / Au(I) |
| S 2p₃/₂ | ~162.0 eV / ~168.0 eV | Thiolate (Au-S) / Sulfonate (SO₃⁻) | |
| Ca 2p₃/₂ | ~347.0 eV | Ca²⁺ |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction precursors, byproducts, and degradants, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Given the ionic nature of the sulfonate group, both reversed-phase and ion-exchange chromatography are viable techniques.
Ion-Exchange Chromatography (IEC): This is a powerful method for separating sulfonated compounds. acs.org An anion-exchange column can be used to retain the negatively charged sulfonate group, with elution achieved by increasing the concentration of a competing salt in the mobile phase. acs.orgnii.ac.jp
Reversed-Phase HPLC (RP-HPLC): While the compound is polar, it can be analyzed using RP-HPLC, potentially with the use of an ion-pairing agent in the mobile phase to improve retention and peak shape. This method is highly versatile for assessing purity and quantifying the compound. sielc.comnih.gov Detection is typically achieved using a UV detector, set to the absorbance maximum of the aurothio moiety, or an Evaporative Light Scattering Detector (ELSD) for non-chromophoric impurities.
Table 2: Illustrative HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Anion-Exchange (e.g., Polyalkyleneamine resin) or C18 Reversed-Phase |
| Mobile Phase | Gradient of Acetonitrile and an aqueous buffer (e.g., phosphate (B84403) or acetate) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detector | UV-Vis at ~290 nm or ELSD |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
Mass Spectrometry for Metabolite Identification and Protein Adduct Characterization
Mass spectrometry (MS) is a powerful tool for obtaining precise molecular weight information and for structural elucidation of the compound and its derivatives in biological systems. rsc.org
Molecular Weight Confirmation: Soft ionization techniques like Electrospray Ionization (ESI) are ideal for analyzing organometallic compounds like this compound. uvic.canih.gov ESI-MS can detect the intact molecular ion or its characteristic adducts, allowing for confirmation of the molecular formula with high accuracy, especially when coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. uvic.ca
Metabolite Identification: In biological studies, MS is used to identify metabolites. The metabolic transformation of the compound (e.g., oxidation of the sulfur, cleavage of the propanol chain) results in specific mass shifts that can be detected and identified, providing insight into its metabolic fate.
Protein Adduct Characterization: The thiol-reactive nature of the gold atom suggests a potential for interaction with cysteine residues in proteins. Tandem mass spectrometry (MS/MS) is used to characterize these adducts. A protein of interest is isolated, digested into smaller peptides (e.g., with trypsin), and analyzed. The peptide containing the cysteine residue adducted with the compound will have a specific mass increase. This peptide can be selected and fragmented in the mass spectrometer (MS/MS), and the resulting fragment ions are used to confirm the sequence of the peptide and pinpoint the exact site of modification.
Table 3: Illustrative Mass Spectrometry Data (ESI-MS)
| Ion Species | Calculated m/z (Illustrative) | Interpretation |
|---|---|---|
| [C₃H₆O₄S₂Au]⁻ | 366.9 | Anionic gold thiolate ligand |
| [Ca(C₃H₆O₄S₂Au)]⁺ | 405.9 | Calcium adduct of the anionic ligand |
| [(C₃H₆O₄S₂Au)₂Ca - H]⁻ | 771.8 | Anion of the full neutral complex |
Note: Illustrative m/z values are based on common isotopes (¹²C, ¹H, ¹⁶O, ³²S, ¹⁹⁷Au, ⁴⁰Ca) and are for demonstration purposes.
Microscopic Techniques for Cellular Localization and Nanoparticle Interaction Studies (e.g., TEM)
Transmission Electron Microscopy (TEM) provides high-resolution images at the nanoscale, making it invaluable for visualizing the compound's interaction with larger structures like nanoparticles and cellular components.
Nanoparticle Interaction: When studying the formulation of this compound with gold nanoparticles, TEM is used to characterize the resulting conjugates. azonano.com It allows for the direct visualization of nanoparticle size, shape, and state of aggregation before and after functionalization with the compound. cd-bioparticles.comacs.org Changes in inter-particle distance can provide qualitative information about the surface coating.
Cellular Localization: In cell biology studies, TEM can be used to determine the subcellular localization of the compound, particularly if it is associated with gold nanoparticles. nih.gov Because gold is highly electron-dense, it appears as dark spots in TEM images, allowing for its easy identification within cellular compartments like endosomes, lysosomes, or the cytoplasm. nih.gov This information is critical for understanding the compound's mechanism of action at a cellular level.
Table 4: Illustrative Parameters for TEM Analysis
| Parameter | Description |
|---|---|
| Grid Type | Carbon-coated copper or gold grids (200-400 mesh) |
| Sample Preparation | Drop-casting of nanoparticle solution followed by air-drying; For cells, fixation, embedding, and ultra-thin sectioning |
| Staining | Negative staining (e.g., with uranyl acetate) may be used to enhance contrast for cellular components |
| Accelerating Voltage | 80 - 200 kV |
| Imaging Mode | Bright-field for general morphology and size; High-resolution TEM (HRTEM) for crystal lattice imaging |
Electrochemical Methods for Redox Behavior Analysis, including Adsorption Kinetics on Gold Nanoparticles
Electrochemical techniques are highly sensitive to the redox activity of the aurothio group and the interactions at electrode surfaces.
Redox Behavior Analysis: Cyclic Voltammetry (CV) can be used to study the oxidation and reduction potentials of the Au(I) species in this compound. The resulting voltammogram provides information on the stability of the compound and its tendency to participate in electron transfer reactions. The electrochemical properties are often dependent on the size and shape of gold nanoparticles when the compound is attached to them. nih.govlouisville.edu
Adsorption Kinetics on Gold Nanoparticles: The adsorption of the thiol group onto a gold electrode or gold nanoparticle surface can be monitored electrochemically. Techniques like Linear Sweep Voltammetry (LSV) can track the oxidation of gold nanoparticles, where the oxidation potential is observed to shift depending on the size of the nanoparticles and the nature of the surface coating. louisville.eduacs.org The rate of adsorption can be studied by monitoring changes in properties like capacitance or charge transfer resistance over time, providing quantitative data on the binding kinetics. chemrxiv.org
Table 5: Illustrative Parameters for Electrochemical Analysis (Cyclic Voltammetry)
| Parameter | Typical Value / Material |
|---|---|
| Working Electrode | Glassy Carbon, Gold, or Gold Nanoparticle-modified electrode |
| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) |
| Counter Electrode | Platinum wire |
| Electrolyte | Supporting electrolyte solution (e.g., 0.1 M KBr in HClO₄) |
| Potential Range | Dependent on redox events, e.g., 0.0 V to +1.2 V vs. Ag/AgCl |
| Scan Rate | 10 - 100 mV/s |
Computational and Theoretical Chemistry of Calcium 3 Aurothio 2 Propanol 1 Sulfonate
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and the nature of chemical bonds in gold-thiolate complexes. pku.edu.cn For the 3-aurothio-2-propanol-1-sulfonate anion, these calculations can provide fundamental insights into the Au-S bond, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are critical determinants of the molecule's reactivity. foragerone.com
The choice of computational method is crucial for obtaining reliable results for gold-containing molecules. Studies on similar gold-thiolate systems have shown that specific exchange-correlation functionals, such as TPSS+D3, PBE96+D3, and PBE0+D3, provide accurate descriptions of structures and energies. superfri.org Furthermore, relativistic effects must be accounted for, typically by using effective core potentials (ECPs) for the gold atom, such as the Stuttgart-RSC ECP, paired with appropriate basis sets like 6-31+G(d) for the ligand atoms. nih.gov
Calculations would reveal a nearly linear C-S-Au arrangement, characteristic of Au(I) thiolates. The Au-S bond is a focal point, exhibiting significant covalent character. The HOMO is typically located on the gold-sulfur moiety, while the LUMO may have contributions from the ligand, influencing the compound's susceptibility to nucleophilic or electrophilic attack.
Table 1: Predicted Geometrical and Electronic Parameters for the 3-Aurothio-2-propanol-1-sulfonate Anion This table presents hypothetical, yet representative, data based on DFT calculations of analogous Au(I)-thiolate molecules.
| Parameter | Predicted Value | Significance |
| Au-S Bond Length | ~2.30 Å | Indicates the strength and nature of the gold-thiolate bond. |
| S-C Bond Length | ~1.85 Å | Standard single bond length, connecting the ligand to the sulfur atom. |
| Au-S-C Bond Angle | ~105-110° | Reflects the geometry around the sulfur atom. |
| Mulliken Charge on Au | +0.2 to +0.4 | Shows partial positive charge on the gold atom, making it a potential site for nucleophilic attack. |
| Mulliken Charge on S | -0.3 to -0.5 | Indicates a partial negative charge on sulfur, contributing to the polar nature of the Au-S bond. |
| HOMO Energy | -5.0 to -6.0 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 to -1.5 eV | Relates to the electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap | ~4.5 eV | A larger gap suggests higher kinetic stability. foragerone.com |
Molecular Dynamics Simulations of Compound-Biomolecule Interactions
Molecular dynamics (MD) simulations are indispensable for studying the dynamic behavior of the 3-aurothio-2-propanol-1-sulfonate anion in a biological environment, such as in aqueous solution or in the presence of biomolecules like proteins and DNA. nih.govresearchgate.net These simulations can model processes like ligand exchange and binding to biological targets, which are thought to be central to the therapeutic action of gold compounds.
Simulations would typically employ a classical force field to describe the interactions between atoms. For gold complexes, specialized force fields like ReaxFF or customized parameters within general force fields like CHARMm or AMBER are necessary to accurately model the gold-ligand interactions. researchgate.netrsc.org A common application is to simulate the interaction of the gold compound with serum albumin, a major carrier protein in the bloodstream, to understand its transport and delivery mechanisms.
In a typical simulation, the 3-aurothio-2-propanol-1-sulfonate anion would be placed in a simulation box with a solvated protein. The analysis would focus on identifying binding sites, the nature of the interactions (e.g., electrostatic, van der Waals), and any conformational changes in the protein upon binding. Key parameters such as Root Mean Square Deviation (RMSD) of the protein backbone, Radial Distribution Functions (RDFs) for specific atom pairs, and interaction energies would be calculated to quantify the binding event. nih.gov
Table 2: Key Parameters from a Hypothetical MD Simulation of 3-Aurothio-2-propanol-1-sulfonate with Human Serum Albumin
| Parameter Analyzed | Typical Finding/Interpretation |
| Binding Free Energy | A negative value (e.g., -7 to -10 kcal/mol) would indicate a spontaneous and stable binding interaction. |
| Primary Binding Site | Simulations often identify specific domains or residues (e.g., cysteine or histidine residues) as primary binding locations. |
| Root Mean Square Deviation (RMSD) | A stable RMSD for the protein after an initial equilibration period suggests that the compound does not cause major unfolding. |
| Radial Distribution Function (RDF) | Sharp peaks in the g(r) between the Au atom and specific protein residues (e.g., the sulfur of Cys) would confirm direct coordination. |
| Hydrogen Bonds | The sulfonate and hydroxyl groups of the ligand could form persistent hydrogen bonds with polar residues on the protein surface. |
In Silico Prediction of Reactivity and Ligand Exchange Pathways
The biological activity of gold(I) thiolates is widely believed to stem from their ability to undergo ligand exchange reactions with endogenous thiols, such as cysteine residues in proteins or glutathione (B108866). nih.gov Computational chemistry provides a means to predict the likelihood and pathways of these reactions for the 3-aurothio-2-propanol-1-sulfonate anion.
Using DFT, one can model the reaction coordinate for ligand exchange. This involves calculating the Gibbs free energies of the reactants, products, and any transition states or intermediates. chemrxiv.org A common proposed mechanism for gold(I)-thiolate exchange involves the formation of a three-coordinate, T-shaped gold intermediate. nih.gov Comparing the activation energies for exchange with different biological thiols can help predict which interactions are most favorable. For instance, the reaction with glutathione is a critical pathway for the metabolism and excretion of many gold drugs.
Table 3: Hypothetical Activation Energies for Ligand Exchange Reactions Calculated using DFT to predict the relative reactivity of the 3-aurothio-2-propanol-1-sulfonate anion.
| Reacting Thiol (R-SH) | Predicted Activation Energy (kcal/mol) | Implication |
| Glutathione | 10 - 15 | A low barrier suggests this is a highly favorable and rapid exchange pathway, relevant to cellular metabolism. |
| Cysteine (in a protein) | 12 - 18 | A slightly higher but still accessible barrier, indicating that binding to protein targets is a likely mechanism of action. |
| Water (Hydrolysis) | > 25 | A high barrier suggests the Au-S bond is stable against simple hydrolysis under physiological conditions. |
These predictive models can guide the understanding of the compound's mechanism of action and potential metabolic fate without direct experimentation. chemrxiv.org
Structure-Activity Relationship Modeling Based on Theoretical Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling aims to correlate the structural and physicochemical properties of a series of compounds with their biological activity. acs.org For gold-based therapeutic agents, theoretical parameters derived from quantum chemical calculations can serve as powerful descriptors in QSAR models. researchgate.net
To build a QSAR model for a series of gold(I) thiolates related to 3-aurothio-2-propanol-1-sulfonate, one would first synthesize or model a library of analogous compounds with variations in the thiolate ligand. For each compound, a set of theoretical descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, Mulliken charges), steric (e.g., molecular volume), or thermodynamic (e.g., solvation energy). frontiersin.org These calculated descriptors are then statistically correlated with experimentally measured biological activity (e.g., IC50 values against a cancer cell line).
The resulting QSAR equation can help identify the key molecular properties that drive activity and can be used to predict the potency of new, unsynthesized compounds. For gold thiolates, the strength of the Au-S bond, the charge on the gold atom, and the lipophilicity of the ligand are often found to be critical parameters. nih.gov
Table 4: Potential Theoretical Descriptors for a QSAR Study of Gold(I) Thiolates
| Theoretical Descriptor | Source Calculation | Potential Correlation with Biological Activity |
| HOMO Energy | DFT | May correlate with the compound's reducing potential and ability to scavenge radicals. |
| LUMO Energy | DFT | Could relate to the ease of reduction of Au(I) and susceptibility to oxidative processes. |
| Au-S Bond Dissociation Energy | DFT | A weaker bond might facilitate faster ligand exchange, potentially increasing activity. |
| Net Charge on Au Atom | DFT (Mulliken/NBO) | A more positive charge could enhance interaction with nucleophilic sites on proteins. |
| Molecular Electrostatic Potential (MEP) | DFT | Negative potential regions (e.g., around the sulfonate group) can guide interactions with positive sites on biological targets. |
| LogP (Octanol-Water Partition Coeff.) | Calculation/Simulation | Correlates with membrane permeability and bioavailability. |
Emerging Research Areas and Future Directions in Calcium 3 Aurothio 2 Propanol 1 Sulfonate Studies
Exploration of Novel Biological Targets and Pathways
Historically, the mechanism of action of metal-based drugs has been heavily associated with DNA interaction, largely due to the success of platinum-based chemotherapeutics. However, research into gold compounds suggests a departure from this paradigm. mdpi.com Many gold(I) and gold(III) complexes have been shown to exert their biological effects through DNA-independent mechanisms. mdpi.comrug.nl This opens up a landscape of novel biological targets for compounds like Calcium 3-aurothio-2-propanol-1-sulfonate.
Future research will likely focus on elucidating the specific protein and enzyme interactions of this compound. Key areas of exploration include:
Mitochondrial Targeting: Mitochondria have emerged as a significant target for gold-based compounds. mdpi.com These organelles are central to cellular metabolism and apoptosis. Gold complexes can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors. nih.gov Studies on new gold-based drugs have shown they can effectively shut down cancer cells by targeting mitochondrial proteins. sciencedaily.com
Enzyme Inhibition: A primary target for many gold(I) compounds is the enzyme thioredoxin reductase (TrxR). mdpi.comsciencedaily.com This enzyme is a key component of the thioredoxin system, which is crucial for maintaining cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR can lead to oxidative stress and apoptosis.
Proteasome Modulation: The proteasome is a protein complex responsible for degrading unnecessary or damaged proteins. Its inhibition is a validated strategy in cancer therapy. Some gold compounds have been shown to target and inhibit the proteasome, leading to cell cycle arrest and apoptosis. nih.gov
Table 1: Potential Biological Targets for this compound
| Target Class | Specific Example | Potential Effect |
| Organelle | Mitochondria | Induction of apoptosis, disruption of cellular metabolism |
| Enzyme | Thioredoxin Reductase (TrxR) | Increased oxidative stress, apoptosis |
| Protein Complex | Proteasome | Inhibition of protein degradation, cell cycle arrest |
| Kinases | Various | Modulation of signaling pathways |
Development of Advanced Delivery Systems for Targeted Research Applications
The therapeutic efficacy of many promising compounds is often limited by factors such as poor solubility, lack of target specificity, and systemic toxicity. To overcome these challenges, the development of advanced drug delivery systems is a critical area of research. For this compound, future studies could explore various nanocarrier-based systems.
Gold Nanoparticles (AuNPs): Gold nanoparticles themselves are a subject of intense research in drug delivery. researchgate.netmdpi.com They can be functionalized with various molecules, including therapeutic agents, to facilitate targeted delivery. mdpi.com
Liposomes and Micelles: These lipid-based nanoparticles can encapsulate hydrophilic or hydrophobic drugs, improving their stability and pharmacokinetic profile. mdpi.com
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide sustained release of the encapsulated drug, which can improve therapeutic outcomes and reduce the frequency of administration. mdpi.com
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Key Features | Potential Advantages for Research |
| Gold Nanoparticles (AuNPs) | Tunable size and surface chemistry, optical properties | Enhanced permeability and retention effect, theranostic applications |
| Liposomes | Biocompatible, can carry both hydrophilic and hydrophobic drugs | Improved drug solubility and stability, reduced systemic toxicity |
| Polymeric Micelles | Self-assembling, core-shell structure | High drug loading capacity, controlled release |
| Hydrogels | High water content, biocompatible | Localized and sustained drug delivery |
Synergistic Effects with Other Investigational Agents in Preclinical Settings
The combination of therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in oncology. This approach can lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. Future preclinical studies on this compound should investigate its potential for synergy with other agents. mdpi.com
Given the likely mitochondrial and enzymatic targets of gold compounds, promising combination strategies could include:
With DNA-damaging agents: Combining a drug that induces mitochondrial apoptosis with one that damages DNA could create a multi-pronged attack on cancer cells.
With immunotherapy: The interplay between metal-based drugs and the immune system is a growing area of interest. nih.gov Gold compounds may modulate the tumor microenvironment, potentially enhancing the efficacy of immune checkpoint inhibitors. nih.gov
With other targeted therapies: Combining with inhibitors of specific signaling pathways that are crucial for cancer cell survival could overcome resistance mechanisms.
Integration of Omics Technologies (Proteomics, Metabolomics) for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. nih.gov These high-throughput techniques allow for the simultaneous measurement of thousands of molecules, providing a comprehensive snapshot of cellular processes. mdpi.com
Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells treated with this compound could identify its direct protein targets and downstream effects on protein expression and signaling pathways. researchgate.net
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. By analyzing the metabolome, researchers can understand how the compound alters cellular metabolism, for instance, by inhibiting glycolysis in cancer cells. nih.govmdpi.com
Transcriptomics: The study of the complete set of RNA transcripts can reveal how the compound affects gene expression, providing clues about the cellular pathways it modulates. researchgate.net
Table 3: Application of Omics Technologies in the Study of this compound
| Omics Technology | Biological Molecules Analyzed | Key Research Questions |
| Proteomics | Proteins | What are the direct protein binding partners? How are signaling pathways altered? |
| Metabolomics | Metabolites | How does the compound affect cellular energy metabolism? Are there unique metabolic biomarkers of response? |
| Transcriptomics | RNA transcripts | Which genes are up- or down-regulated upon treatment? What cellular processes are affected at the gene expression level? |
Methodological Innovations in Gold Compound Research
Advances in analytical and synthetic chemistry are continually driving innovation in drug discovery. Future research on this compound will benefit from and contribute to these methodological advancements.
Advanced Synthesis and Characterization: The development of novel synthetic routes can lead to the creation of new analogs of this compound with improved properties. rsc.org Advanced characterization techniques, such as X-ray crystallography and high-resolution mass spectrometry, are crucial for elucidating the precise structure of these compounds and their interactions with biological molecules.
Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding of gold compounds to their biological targets, helping to rationalize their mechanism of action and guide the design of more potent and selective analogs.
High-Throughput Screening: The use of automated, high-throughput screening platforms can accelerate the discovery of new biological activities and the identification of synergistic combinations.
Biomimicry: Designing new compounds inspired by natural processes and structures is a growing field. learnbiomimicry.com For instance, mimicking enzymatic active sites could lead to the development of highly specific gold-based inhibitors.
The exploration of this compound is poised to benefit from the wealth of knowledge and cutting-edge techniques emerging from the broader field of medicinal inorganic chemistry. By systematically investigating its biological targets, developing advanced delivery systems, exploring synergistic combinations, leveraging omics technologies, and embracing methodological innovations, the scientific community can unlock the full potential of this and other gold-based compounds.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Calcium 3-aurothio-2-propanol-1-sulfonate, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling aurothio intermediates with sulfonate precursors under controlled pH and temperature. Purity validation should employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection, as GC is cited for assessing >95% purity in structurally related sulfonates . For sodium sulfonate analogs, certificates of analysis (CoA) include spectral data (e.g., NMR, FT-IR) and elemental analysis to confirm molecular integrity .
Q. How should researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer : Use a factorial design to test variables such as temperature (+4°C vs. ambient), humidity, and light exposure. Accelerated stability studies can apply Arrhenius kinetics to predict degradation rates. Reference protocols for sulfonate storage recommend airtight containers and inert atmospheres to minimize oxidation, as seen in guidelines for similar compounds .
Q. What analytical techniques are critical for characterizing the coordination chemistry of this compound?
- Methodological Answer : X-ray crystallography is essential for resolving gold-sulfur coordination geometry. Spectroscopic methods like X-ray photoelectron spectroscopy (XPS) can confirm oxidation states of gold, while Raman spectroscopy identifies sulfur-gold vibrational modes. These align with characterization workflows for metal-sulfonate complexes .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction intermediates and transition states to identify energetically favorable pathways. Institutions like ICReDD integrate these with machine learning to prioritize experimental conditions, reducing trial-and-error approaches . Reaction simulation software (e.g., Gaussian, NWChem) enables virtual screening of solvent effects and catalytic roles .
Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting solubility or reactivity results)?
- Methodological Answer : Multivariate analysis (e.g., principal component analysis) identifies confounding variables, while Bayesian inference quantifies uncertainty in replicated experiments. For solubility discrepancies, design-of-experiments (DoE) methods isolate factors like ionic strength or counterion effects, as applied in sulfonate optimization studies .
Q. How can researchers optimize the compound’s catalytic or therapeutic efficacy through structure-activity relationship (SAR) studies?
- Methodological Answer : Systematic SAR studies require modifying substituents (e.g., varying sulfonate groups or gold ligands) and testing biological/catalytic endpoints. High-throughput screening paired with cheminformatics tools (e.g., QSAR models) identifies key molecular descriptors. This mirrors workflows for sodium sulfonate derivatives in medicinal chemistry .
Q. What advanced separation techniques are suitable for isolating this compound from complex mixtures?
- Methodological Answer : Membrane-based separations (e.g., nanofiltration) or ion-exchange chromatography exploit the compound’s anionic sulfonate groups. For gold-containing species, affinity chromatography with thiol-functionalized resins improves selectivity, as demonstrated in metal-sulfonate purification .
Methodological Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
